molecular formula C8H10ClNO B15201132 5-Chloro-2-[(methylamino)methyl]phenol

5-Chloro-2-[(methylamino)methyl]phenol

Cat. No.: B15201132
M. Wt: 171.62 g/mol
InChI Key: FRXUCMVGZWTKPF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, characterized by the presence of a chlorine atom at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(methylamino)methyl]phenol typically involves the chlorination of 2-[(methylamino)methyl]phenol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(methylamino)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(methylamino)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorine atom and the methylamino group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: Similar structure but lacks the hydroxyl group.

    2-Chloro-5-methylphenol: Similar structure but lacks the methylamino group.

    5-Chloro-2-methylphenol: Similar structure but lacks the methylamino group.

Uniqueness

5-Chloro-2-[(methylamino)methyl]phenol is unique due to the presence of both the chlorine atom and the methylamino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-chloro-2-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-2-3-7(9)4-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

FRXUCMVGZWTKPF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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